molecular formula C23H24N2O3S B3008923 N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide CAS No. 1226459-79-5

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide

Cat. No.: B3008923
CAS No.: 1226459-79-5
M. Wt: 408.52
InChI Key: CXHWTLQLVXJBEM-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
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Biological Activity

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyridine ring, a quinoxaline moiety, and a phenoxy group, which contribute to its pharmacological properties.

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably:

  • Bruton's Tyrosine Kinase (BTK) Inhibition :
    • Similar compounds have shown potent BTK inhibitory activity, which is crucial in B cell receptor signaling. For example, derivatives with similar structures demonstrated IC50 values as low as 7 nM against BTK, leading to significant inhibition of B cell growth in vitro .
  • Matrix Metalloproteinase (MMP) Inhibition :
    • Compounds structurally related to this compound have been identified as MMP inhibitors. These enzymes play a role in extracellular matrix degradation and are implicated in various pathological conditions. Inhibition of MMPs can protect tissues from damage induced by inflammatory agents like sulfur mustard .

Biological Activity and Therapeutic Applications

The biological activity of this compound suggests its potential therapeutic applications in several areas:

  • Cancer Therapy :
    • The ability to inhibit BTK makes this compound a candidate for treating B cell malignancies, such as lymphoma and leukemia. The mechanism involves arresting the cell cycle and inducing apoptosis in malignant cells .
  • Anti-inflammatory Effects :
    • By inhibiting MMPs, the compound may also be beneficial in managing inflammatory conditions and protecting tissue integrity during injury or disease processes .
  • Neurological Disorders :
    • Some studies indicate that similar compounds may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityIC50 ValueFindings
Compound 1BTK Inhibition7 nMSignificant growth inhibition in TMD8 cells
BiPSMMP InhibitionNot specifiedReduced skin injury from sulfur mustard exposure
Quinoxaline DerivativeAnti-inflammatoryNot specifiedModulated cytokine release in vitro

Properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWTLQLVXJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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